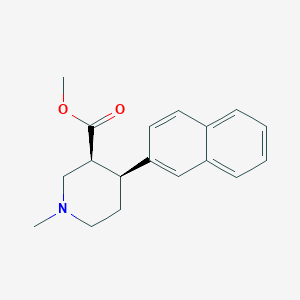![molecular formula C16H10ClN3 B11843067 3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7626-70-2](/img/structure/B11843067.png)
3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline includes a triazole ring fused to an isoquinoline ring, with a 4-chlorophenyl group attached to the triazole ring. This unique structure contributes to its chemical reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines . The reaction conditions often include the use of a base such as potassium hydroxide and an appropriate solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazoloisoquinoline structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Analyse Chemischer Reaktionen
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological studies, particularly in the context of its anticancer activity.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new industrial processes and products.
Wirkmechanismus
The mechanism by which 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves several molecular targets and pathways. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. This is mediated through the upregulation of pro-apoptotic genes such as p53 and Bax . The compound also affects the cell cycle, causing cell cycle arrest and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other triazoloisoquinoline derivatives, such as:
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones: These compounds have similar structures but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share the triazole ring but have different fused ring systems and biological properties.
The uniqueness of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline lies in its specific structure, which contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
7626-70-2 |
|---|---|
Molekularformel |
C16H10ClN3 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-19-16-14-4-2-1-3-11(14)9-10-20(15)16/h1-10H |
InChI-Schlüssel |
RTKGCCKBEUMWKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


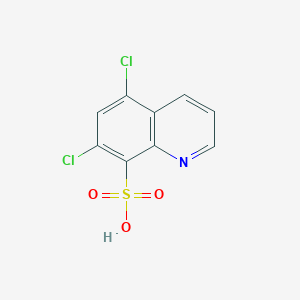
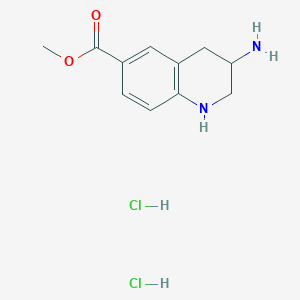


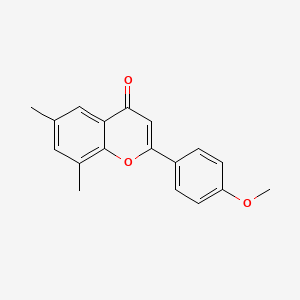
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
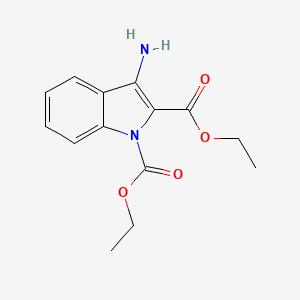
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)

![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
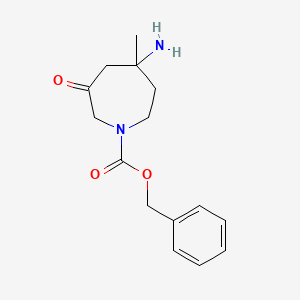

![1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone](/img/structure/B11843048.png)
